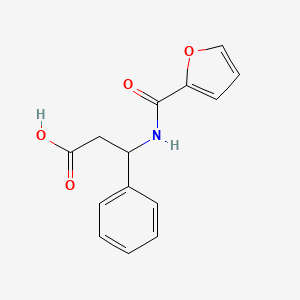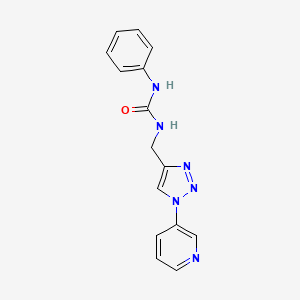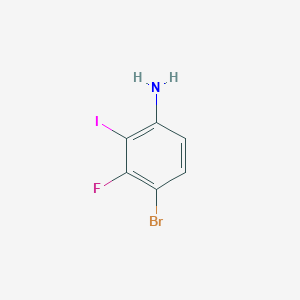
3-(2-Furoylamino)-3-phenylpropansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Furoylamino)-3-phenylpropanoic acid” is a compound that contains a furan ring, an amino group, and a phenyl group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. The phenyl group is a functional group that consists of six carbon atoms joined in a planar cycle, and is usually attached to a molecule by one carbon atom .
Molecular Structure Analysis
The molecular structure of “3-(2-Furoylamino)-3-phenylpropanoic acid” would consist of a furan ring, an amino group, and a phenyl group attached to a propanoic acid backbone. The exact structure would depend on the positions of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in “3-(2-Furoylamino)-3-phenylpropanoic acid”. For example, the presence of a carboxylic acid group suggests that the compound would be acidic and could participate in reactions typical of carboxylic acids .Wissenschaftliche Forschungsanwendungen
Fluorogenes Reagenz für primäre Amine
- Technik: Die Flüssigchromatographie mit laserinduzierter Fluoreszenzdetektion (LC-LIF) nutzt die Fluoreszenzeigenschaften von FQ, um primäre Amine mit hoher Sensitivität zu detektieren .
Protein-Glykationsforschung
- Historischer Kontext: Ursprünglich wurde angenommen, dass die Glykation auf die Modifikation von Lysin-Restseitenketten und N-terminalen Aminosäuren beschränkt ist. Neuere Studien heben jedoch die Glykation von Arginin-Resten durch Dicarbonyl-Metaboliten als ein wichtiges Merkmal der Protein-Glykation in physiologischen Systemen hervor .
Wirkmechanismus
FAPA is believed to act through multiple mechanisms, including inhibition of the enzyme tyrosinase, inhibition of the enzyme acetylcholinesterase, and modulation of the immune system. Inhibition of tyrosinase leads to reduced production of melanin, which may be beneficial for the treatment of skin disorders such as vitiligo. Inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which may be beneficial for the treatment of neurological disorders such as Alzheimer’s disease. Modulation of the immune system may be beneficial for the treatment of autoimmune disorders such as rheumatoid arthritis.
Biochemical and Physiological Effects
FAPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, leading to reduced production of melanin. It has also been shown to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine. In addition, FAPA has been shown to modulate the immune system and to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of FAPA in laboratory experiments has several advantages. It is a naturally occurring compound, so it is readily available and inexpensive. It has a wide range of potential applications, so it can be used in a variety of experiments. In addition, it has a relatively low toxicity, so it can be used safely in laboratory experiments.
The use of FAPA in laboratory experiments also has some limitations. It is a relatively small molecule, so it may be difficult to detect in some experiments. It is also relatively unstable, so it may degrade over time. Finally, it may interact with other compounds, so it may not be suitable for some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of FAPA in scientific research. It could be studied further for its potential use as a therapeutic agent for the treatment of various diseases. It could also be studied further for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, it could be studied further for its potential use as a neuroprotective agent and for its potential to modulate the immune system. Finally, it could be studied further for its potential use in the development of new drugs and drug delivery systems.
Synthesemethoden
FAPA can be synthesized in a variety of ways, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of an aromatic aldehyde and an amino acid with a strong base such as sodium hydroxide. Enzymatic synthesis involves the use of an enzyme such as tyrosinase to catalyze the reaction of an aromatic aldehyde and an amino acid. Microbial fermentation involves the use of a microorganism such as Saccharomyces cerevisiae to produce FAPA from an aromatic aldehyde and an amino acid.
Eigenschaften
IUPAC Name |
3-(furan-2-carbonylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-13(17)9-11(10-5-2-1-3-6-10)15-14(18)12-7-4-8-19-12/h1-8,11H,9H2,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPXOXNLAORIRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2392268.png)
![benzyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2392273.png)

![(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2392276.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2392277.png)
![Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate](/img/structure/B2392278.png)

![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392280.png)
![2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2392281.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2392282.png)

![3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid](/img/structure/B2392287.png)

![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2392291.png)
